molecular formula C8H16N2O2 B1403186 (3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide CAS No. 910607-16-8

(3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide

Cat. No. B1403186
CAS RN: 910607-16-8
M. Wt: 172.22 g/mol
InChI Key: MRHTZUDWGVAHKD-PKPIPKONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide (ACPH) is an organic compound that has been studied extensively in the field of biochemistry and physiology. It is an important building block in the synthesis of many compounds, and has a wide range of applications in scientific research.

Scientific Research Applications

(3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide has been used in a variety of scientific research applications, including the study of enzyme kinetics, protein structure and function, and drug design. It has also been used as a model compound for understanding the structure and function of proteins, as well as for the development of new drugs. Additionally, (3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide has been used in the development of novel therapeutic agents for the treatment of various diseases.

Mechanism Of Action

The mechanism of action of (3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide is not fully understood. However, it is believed that (3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide binds to specific proteins in the body, altering their structure and function. This binding is thought to be responsible for the biochemical and physiological effects of (3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide. Additionally, (3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide is believed to interact with other molecules in the body, resulting in additional biochemical and physiological effects.
Biochemical and Physiological Effects
(3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide has been shown to have a variety of biochemical and physiological effects. In laboratory studies, (3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide has been found to inhibit the activity of certain enzymes, including serine proteases and tyrosine kinases. Additionally, (3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide has been found to have anti-inflammatory, anti-oxidant, and anti-tumor properties. Furthermore, (3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide has been found to possess neuroprotective and cardioprotective effects.

Advantages And Limitations For Lab Experiments

The use of (3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide in laboratory experiments has several advantages. (3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide is relatively easy to synthesize and can be used in a variety of applications. Additionally, it is relatively stable and has low toxicity. However, there are some limitations to the use of (3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide in laboratory experiments. For example, the synthesis of (3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide can be time-consuming and costly. Additionally, the effects of (3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide can vary depending on the concentration used.

Future Directions

The use of (3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide in scientific research is expected to continue to grow in the coming years. Possible future directions for (3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide include its use in the development of new drugs, the study of protein structure and function, and the investigation of enzyme kinetics. Additionally, (3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide may be used in the development of novel therapeutic agents for the treatment of various diseases. Furthermore, (3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide may be used to study the effects of other compounds on biochemical and physiological processes. Finally, (3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide may be used to develop new methods for the synthesis of other compounds.

properties

IUPAC Name

(3S)-3-amino-N-cyclopropyl-2-hydroxypentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-2-6(9)7(11)8(12)10-5-3-4-5/h5-7,11H,2-4,9H2,1H3,(H,10,12)/t6-,7?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHTZUDWGVAHKD-PKPIPKONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C(=O)NC1CC1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(C(=O)NC1CC1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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